An In-depth Technical Guide to the Chemical Structure and Analysis of Iomeprol Hydrolysate-1
An In-depth Technical Guide to the Chemical Structure and Analysis of Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2] Like all pharmaceutical compounds, it is susceptible to degradation under various conditions, including hydrolysis. Understanding the structure and properties of its degradation products is crucial for ensuring the safety, efficacy, and quality of iomeprol formulations. This technical guide provides a comprehensive overview of Iomeprol Hydrolysate-1, a key hydrolytic degradation product.
Iomeprol Hydrolysate-1 is chemically identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide .[3][4][5][6] It is also recognized as a known impurity of the related contrast agent Iohexol, often referred to as Iohexol Impurity A or Iohexol Related Compound A .[3][7][8][9] This guide details its chemical structure, physicochemical properties, and provides standardized protocols for its preparation via forced hydrolysis and its analysis.
Chemical Structure and Identification
The chemical structure of Iomeprol Hydrolysate-1 is presented below. It is formed by the hydrolysis of the N-methyl-glycolamido group at the 5-position of the iomeprol molecule to an acetamido group.
Chemical Name: 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide CAS Number: 31127-80-7[3][4][5][6] Synonyms: Iomeprol Hydrolysate-1, Iohexol Impurity A, Iohexol USP Related Compound A[3][7][8][9]
The structural formula is:
Physicochemical and Spectroscopic Data
Quantitative data for Iomeprol Hydrolysate-1 is summarized in the table below. Spectroscopic characterization data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) are typically provided with the purchase of a certified reference standard from commercial suppliers.[4][10][11]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀I₃N₃O₇ | [3][4][10] |
| Molecular Weight | 747.06 g/mol | [3][4][10] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 174-180 °C | [7] |
| Purity (by HPLC) | ≥95% | [7] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [5] |
Experimental Protocols
Protocol 1: Preparation of Iomeprol Hydrolysate-1 via Forced Hydrolysis
This protocol describes a general method for the forced degradation of iomeprol to generate Iomeprol Hydrolysate-1 under acidic and basic conditions. The extent of degradation should be monitored by a suitable analytical method like HPLC.
Objective: To induce the hydrolysis of iomeprol to form Iomeprol Hydrolysate-1.
Materials:
-
Iomeprol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Water bath or heating block
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system for monitoring
Procedure:
Acid Hydrolysis:
-
Prepare a stock solution of Iomeprol in water at a concentration of 1 mg/mL.
-
In a suitable reaction vessel, add a known volume of the iomeprol stock solution and an equal volume of 0.1 M HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the extent of degradation and the formation of Iomeprol Hydrolysate-1.
Base Hydrolysis:
-
Prepare a stock solution of Iomeprol in water at a concentration of 1 mg/mL.
-
In a suitable reaction vessel, add a known volume of the iomeprol stock solution and an equal volume of 0.1 M NaOH.
-
Maintain the mixture at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period.
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to monitor the degradation and the formation of Iomeprol Hydrolysate-1.
Protocol 2: HPLC Analysis of Iomeprol Hydrolysate-1
This protocol is a representative HPLC method for the separation and quantification of Iomeprol Hydrolysate-1, adapted from methods used for Iohexol and its impurities.[10][11]
Objective: To separate and quantify Iomeprol Hydrolysate-1 from the parent drug and other potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A gradient-capable HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dilute the sample to an appropriate concentration in the initial mobile phase composition. |
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the hydrolysis and analysis of Iomeprol Hydrolysate-1.
Caption: Workflow for the forced hydrolysis of iomeprol.
Caption: Analytical workflow for HPLC analysis.
Biological Activity and Safety Considerations
Iomeprol has demonstrated a favorable toxicological profile in various studies.[1][12] However, the degradation of iodinated contrast media can potentially lead to the formation of by-products with different toxicological properties. While specific genotoxicity or cytotoxicity data for Iomeprol Hydrolysate-1 are not extensively available in public literature, it is a regulatory requirement to identify and control such impurities in pharmaceutical formulations.[13] The presence of impurities can affect the safety and efficacy of the drug product. Therefore, it is essential for drug developers to characterize potential degradation products and assess their biological activity. Studies on the degradation of other iodinated contrast media have raised concerns about the formation of potentially more toxic and persistent by-products in the environment.[14]
Conclusion
Iomeprol Hydrolysate-1 is a well-characterized chemical entity, recognized as a primary hydrolysis product of iomeprol and an impurity in related compounds like iohexol. This guide provides the foundational knowledge of its chemical structure, properties, and analytical methodologies. The provided experimental protocols serve as a starting point for researchers in quality control, stability testing, and drug development to prepare and analyze this compound. Further investigation into the specific biological activity and potential toxicity of Iomeprol Hydrolysate-1 is recommended to ensure the comprehensive safety profile of iomeprol-containing products.
References
- 1. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iohexol EP Impurity A | 31127-80-7 | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Iohexol Related Compound A - USP Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]
- 8. Iohexol Related Compound A United States Pharmacopeia (USP) Reference Standard | 31127-80-7 [sigmaaldrich.com]
- 9. Iohexol Impurities | Aligns Pharma [alignspharma.com]
- 10. Iohexol EP Impurity A | CAS Number 31127-80-7 [klivon.com]
- 11. IOHEXOL Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianjpr.com [asianjpr.com]
- 14. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]


